2,5-dichloro-N-[(2,5-dichlorophenyl)sulfonyl]-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide
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Overview
Description
2,5-DICHLORO-N-[(2,5-DICHLOROPHENYL)SULFONYL]-N-(5-ISOBUTYL-1,3,4-THIADIAZOL-2-YL)-1-BENZENESULFONAMIDE is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique structure, which includes multiple functional groups such as dichlorophenyl, sulfonyl, and thiadiazole moieties
Preparation Methods
The synthesis of 2,5-DICHLORO-N-[(2,5-DICHLOROPHENYL)SULFONYL]-N-(5-ISOBUTYL-1,3,4-THIADIAZOL-2-YL)-1-BENZENESULFONAMIDE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of intermediate compounds, such as 2,5-dichlorobenzenesulfonyl chloride . This intermediate is then reacted with other reagents under specific conditions to form the final product. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The presence of sulfonyl groups makes it susceptible to oxidation reactions.
Reduction: The compound can be reduced under specific conditions to form different products.
Substitution: The dichlorophenyl groups can undergo substitution reactions with nucleophiles. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,5-DICHLORO-N-[(2,5-DICHLOROPHENYL)SULFONYL]-N-(5-ISOBUTYL-1,3,4-THIADIAZOL-2-YL)-1-BENZENESULFONAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2,5-DICHLORO-N-[(2,5-DICHLOROPHENYL)SULFONYL]-N-(5-ISOBUTYL-1,3,4-THIADIAZOL-2-YL)-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The sulfonyl and thiadiazole groups play a crucial role in its binding to these targets, leading to various biochemical effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar compounds include other sulfonyl and thiadiazole derivatives. Compared to these compounds, 2,5-DICHLORO-N-[(2,5-DICHLOROPHENYL)SULFONYL]-N-(5-ISOBUTYL-1,3,4-THIADIAZOL-2-YL)-1-BENZENESULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Some similar compounds include:
This compound’s unique structure and properties make it a valuable tool in various scientific research and industrial applications.
Properties
Molecular Formula |
C18H15Cl4N3O4S3 |
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Molecular Weight |
575.3 g/mol |
IUPAC Name |
2,5-dichloro-N-(2,5-dichlorophenyl)sulfonyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C18H15Cl4N3O4S3/c1-10(2)7-17-23-24-18(30-17)25(31(26,27)15-8-11(19)3-5-13(15)21)32(28,29)16-9-12(20)4-6-14(16)22/h3-6,8-10H,7H2,1-2H3 |
InChI Key |
FAUDMFRFVQSUTD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NN=C(S1)N(S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl |
Origin of Product |
United States |
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